Medicinal ChemistryOrganic SynthesisAntibiotic Development
Pharma intermediates requiring the exact 2-chloro-3,4-dihydroxybenzoyl fragment for siderophore-cephalosporin conjugates face generic substitution risks. This specific isomer (CAS 119735-21-6) is structurally mandated for cefiderocol generic equivalence and SAR studies.
- **Critical differentiation:** 2-Cl substitution alters electronic properties, impacting acyl chloride reactivity & catechol stability.
- **Application:** Key building block for Gram-negative antibacterial agents via iron-uptake pathways.
- **Supply:** Validated for R&D to commercial pharma production.
Molecular FormulaC7H4Cl2O3
Molecular Weight207.006
CAS No.119735-21-6
Cat. No.B571451
⚠ Attention: For research use only. Not for human or veterinary use.
Procuring 2-Chloro-3,4-dihydroxybenzoyl chloride (CAS 119735-21-6): Key Intermediate for Catechol Cephalosporins
2-Chloro-3,4-dihydroxybenzoyl chloride (CAS 119735-21-6) is a specialized benzoyl chloride derivative featuring a catechol moiety (3,4-dihydroxy substitution) and a chlorine atom at the 2-position . With the molecular formula C₇H₄Cl₂O₃ and a molecular weight of 207.01 g/mol , this compound is distinguished from simpler dihydroxybenzoyl chlorides by its unique substitution pattern. Its primary documented application is as a key synthetic intermediate in the preparation of cephalosporin antibiotics bearing a catechol group, which function as siderophore conjugates for enhanced antibacterial activity .
Cefiderocol side chain synthesis
Key acyl chloride for installing the catechol-chloro pharmacophore onto cephalosporin cores
Unique substitution pattern
2-chloro-3,4-dihydroxy configuration required; regioisomeric or dechlorinated analogs alter reactivity and biological outcome
Why 2-Chloro-3,4-dihydroxybenzoyl chloride (CAS 119735-21-6) Cannot Be Replaced by Unsubstituted or Isomeric Analogs
Generic substitution of 2-chloro-3,4-dihydroxybenzoyl chloride with other dihydroxybenzoyl chlorides (e.g., 3,4-dihydroxybenzoyl chloride, CAS 83759-00-6) or isomeric chloro-dihydroxybenzoyl chlorides is not feasible due to critical differences in chemical behavior and biological outcome. The 2-chloro substitution is not merely a minor structural variation; it alters the electronic properties of the aromatic ring, affecting both the reactivity of the acyl chloride and the stability of the catechol group during downstream synthetic steps [1]. In the context of cephalosporin antibiotic synthesis, the specific 2-chloro-3,4-dihydroxybenzoyl fragment is structurally required to construct the final siderophore-cephalosporin conjugate that yields potent antimicrobial activity against Gram-negative bacteria [2]. Using an analog without the 2-chloro substituent or with an altered substitution pattern would lead to a different final compound, with unpredictable and likely inferior pharmacological properties [3].
Non-halogenated analog
Using 3,4-dihydroxybenzoyl chloride omits the 2-chloro group, yielding a different conjugate with unpredictable antibacterial profile and siderophore recognition
Isomeric analogs
3-chloro-4,5-dihydroxy or other regioisomers alter electronic and steric properties, leading to distinct reactivity in acylation and likely different biological activity of the final cephalosporin
[1] PubChem. (2014). 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
[2] Shionogi & Co., Ltd. (2009). Cephalosporin having catechol group. European Patent EP2960244. Retrieved from https://www.search-for-intellectual-property.service.gov.uk View Source
[3] Yokoo, C., Goi, M., Onodera, A., Murata, M., Nagate, T., & Watanabe, S. (1995). Studies on New Catechol Containing Cephalosporins II. Synthesis and Structure-activity Relationships of Cephalosporins Having a Catechol Moiety at the C-7 Position. The Journal of Antibiotics, 48(11), 1375-1377. View Source
Quantitative Differentiation of 2-Chloro-3,4-dihydroxybenzoyl chloride (CAS 119735-21-6)
Molecular Weight and Formula Differentiation from Non-Chlorinated Analog
2-Chloro-3,4-dihydroxybenzoyl chloride differs fundamentally from its closest non-halogenated analog, 3,4-dihydroxybenzoyl chloride (CAS 83759-00-6), in molecular composition . The presence of the 2-chloro substituent adds significant molecular weight (207.01 g/mol vs. 172.57 g/mol) and introduces a second chlorine atom into the molecular formula (C₇H₄Cl₂O₃ vs. C₇H₅ClO₃) . This difference is not trivial for procurement; it confirms the correct, more complex and specialized reagent is being sourced for reactions requiring the 2-chloro substitution pattern.
Molecular WeightHead-to-head
207.01 vs 172.57 g/mol
+34.44 g/mol
Confirms procurement of the correct halogenated reagent
Prevents accidental use of the lighter non-chlorinated analog
Medicinal ChemistryOrganic SynthesisAntibiotic Development
Evidence Dimension
Molecular Weight
Target Compound Data
207.01 g/mol
Comparator Or Baseline
3,4-Dihydroxybenzoyl chloride (172.57 g/mol)
Quantified Difference
34.44 g/mol increase
Conditions
Standard molecular weight calculation
Why This Matters
This confirms the procurement of the correct, heavier, halogenated compound required for the target synthetic route, preventing use of the incorrect, lighter non-halogenated analog.
Medicinal ChemistryOrganic SynthesisAntibiotic Development
Documented Use as a Critical Intermediate in a Market-Approved Drug (Cefiderocol)
The 2-chloro-3,4-dihydroxybenzoyl fragment is a documented structural component of Cefiderocol (S-649266), a novel siderophore cephalosporin antibiotic approved by the FDA (2019) and EMA (2020) for treating complicated urinary tract infections [1]. This specific acyl chloride serves as the direct precursor to install the key catechol-chloro side chain onto the cephalosporin core [2]. In contrast, the non-chlorinated analog, 3,4-dihydroxybenzoyl chloride, is not cited in the synthesis of this or any approved siderophore cephalosporin .
Approved Drug IntermediateReported
Cefiderocol side chain precursor
Cited in patents and literature
Non-substitutable building block for generic Cefiderocol synthesis
Non-chlorinated analog has no documented role in approved siderophore cephalosporins
Documented precursor for Cefiderocol (S-649266) side chain [2]
Comparator Or Baseline
3,4-Dihydroxybenzoyl chloride (No documented role in approved siderophore cephalosporin synthesis)
Quantified Difference
Qualitative (Yes/No)
Conditions
Review of published synthetic routes and patent literature
Why This Matters
For organizations developing generic versions or analogs of Cefiderocol, this specific compound is an essential and non-substitutable raw material, directly linked to a commercialized drug.
[1] Wikipedia. (2023). Cefiderocol. Retrieved from https://en.wikipedia.org/wiki/Cefiderocol View Source
[2] Shionogi & Co., Ltd. (2016). Cephalosporin having catechol group. US Patent 9,238,657. Retrieved from https://patents.justia.com/patent/9238657 View Source
Structural Differentiation from Isomeric Chloro-Dihydroxybenzoyl Chlorides
The compound's specific 2-chloro-3,4-dihydroxy substitution pattern is critical. Isomeric compounds, such as 3-chloro-4,5-dihydroxybenzoyl chloride, are listed alongside the target compound in chemical catalogs, indicating their existence as distinct entities [1]. The position of the chloro substituent influences the electronic and steric properties of the molecule, which in turn can alter its reactivity profile in acylation reactions and the biological activity of the final conjugate [2].
Substitution PatternClass-level inference
2-Cl-3,4-diOH
vs 3-Cl-4,5-diOH regioisomer
Regioisomeric position governs SAR and synthetic utility
Procuring the correct regioisomer is non-negotiable, as the position of the chloro group directly impacts the compound's function as a specific building block in multi-step syntheses.
[1] ChemBlink. (n.d.). 6-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene [CAS# 119728-91-5] (listing related compounds). Retrieved from https://sdhlbiochem.chemblink.com View Source
[2] Yokoo, C., Goi, M., Onodera, A., Murata, M., Nagate, T., & Watanabe, S. (1995). Studies on New Catechol Containing Cephalosporins II. Synthesis and Structure-activity Relationships of Cephalosporins Having a Catechol Moiety at the C-7 Position. The Journal of Antibiotics, 48(11), 1375-1377. View Source
Optimal Application Scenarios for 2-Chloro-3,4-dihydroxybenzoyl chloride (CAS 119735-21-6)
Synthesis of Cefiderocol (S-649266) and Generic Formulations
This compound is the unequivocal acyl chloride of choice for synthesizing the catechol-containing side chain of Cefiderocol, a commercialized siderophore cephalosporin [1]. Pharmaceutical manufacturers and CROs developing generic versions of this antibiotic must source this specific building block to ensure the final drug substance is identical to the reference listed drug (RLD) [2].
Structure-Activity Relationship (SAR) Studies on Catechol Cephalosporins
Research groups exploring the SAR of siderophore-antibiotic conjugates require 2-chloro-3,4-dihydroxybenzoyl chloride as a key intermediate to systematically vary the aryl substitution pattern [3]. Using this compound allows for the direct comparison of antibacterial potency, iron-chelating ability, and pharmacokinetics against analogs made with other benzoyl chlorides [3].
Custom Synthesis of Novel Siderophore-Antibiotic Conjugates
For discovery chemistry projects aimed at creating next-generation antimicrobials that exploit bacterial iron-uptake pathways, 2-chloro-3,4-dihydroxybenzoyl chloride provides a ready-made, reactive catechol-chloro building block . Its dual functionality (acyl chloride for amide bond formation, protected catechol) makes it an efficient starting point for assembling complex siderophore mimics [4].
[1] Shionogi & Co., Ltd. (2016). Cephalosporin having catechol group. US Patent 9,238,657. Retrieved from https://patents.justia.com/patent/9238657 View Source
[2] FDA. (2019). FDA approves new antibacterial drug to treat complicated urinary tract infections as part of ongoing efforts to address antimicrobial resistance. Retrieved from https://www.fda.gov View Source
[3] Yokoo, C., Goi, M., Onodera, A., Murata, M., Nagate, T., & Watanabe, S. (1995). Studies on New Catechol Containing Cephalosporins II. Synthesis and Structure-activity Relationships of Cephalosporins Having a Catechol Moiety at the C-7 Position. The Journal of Antibiotics, 48(11), 1375-1377. View Source
[4] ScienceDirect. (n.d.). Siderophore. Retrieved from https://www.sciencedirect.com/topics/chemistry/siderophore View Source
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